

JAB-3068: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **JAB-3068**, a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, presented in a clear and structured format to support ongoing research and development efforts.

Core Chemical and Physical Properties

JAB-3068 is a novel small molecule inhibitor targeting the SHP2 enzyme.[1] Its core chemical and physical characteristics are summarized below.



Property	Value	Reference
IUPAC Name	1-[4-[[3-amino-5-[(4S)-4- amino-2-oxa-8- azaspiro[4.5]decan-8- yl]pyrazin-2-yl]sulfanyl]-3,3- difluoro-indol-1-yl]ethanone	
Molecular Formula	C22H26F2N6O2S	_
Molecular Weight	476.54 g/mol	_
CAS Number	2169223-48-5	_
SMILES String	CC(=0)N1CC(C2=C1C=CC=C 2SC3=NC=C(N=C3N)N4CCC5 (CC4)COC[C@H]5N)(F)F	
Solubility	DMSO: 95 mg/mL (199.35 mM); Water: Insoluble; Ethanol: Insoluble	[2]
Physical Appearance	Solid powder	

Pharmacological Properties and Mechanism of Action

JAB-3068 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a key signaling node that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.



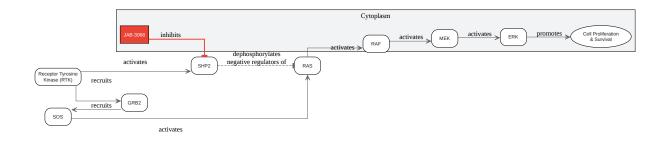
Parameter	Value	Cell Line/Assay Condition	Reference
Target	SHP2 (PTPN11)	N/A	[1]
Mechanism of Action	Allosteric Inhibitor	N/A	[2]
IC50 (SHP2 Inhibition)	25.8 nM	Biochemical assay	[3]
IC50 (Cell Proliferation)	2.17 μΜ	KYSE-520 cells	[3]

By binding to an allosteric site on the SHP2 protein, **JAB-3068** locks the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream signaling cascade of the RAS-Raf-MEK-ERK pathway.[4] This mechanism ultimately leads to the suppression of tumor cell proliferation and survival. Furthermore, **JAB-3068** has been shown to enhance the anti-tumor activity of CD8+ T cells, suggesting its role as an immune-oncology modulator.[2]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the inhibitory effect of **JAB-3068**.





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JAB-3068 inhibits SHP2, disrupting the RAS-MAPK signaling pathway.

Experimental Protocols SHP2 Inhibition Assay (IC₅₀ Determination)

The following protocol is based on the methods described in patent WO2017211303A1, from which **JAB-3068** was extracted.[3][4]

Objective: To determine the in vitro inhibitory activity of JAB-3068 against the SHP2 enzyme.

Materials:

- Recombinant human SHP2 enzyme
- 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
- dPEG8 peptide
- Reaction Buffer: 60 mM 3,3-dimethyl glutarate (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM
 EDTA, 0.05% Tween 20, 2mM dithiothreitol (DTT)

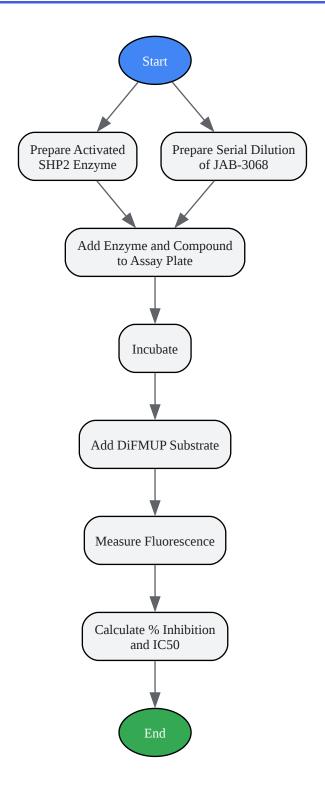


- JAB-3068 (dissolved in DMSO)
- 384-well assay plates
- Plate reader capable of fluorescence detection

Procedure:

- Enzyme Activation: Dilute SHP2 to 0.5 nM in the reaction buffer. Incubate with dPEG8 peptide for 30 minutes to activate the enzyme.
- Compound Preparation: Prepare a serial dilution of JAB-3068 in DMSO.
- Assay Reaction: a. Add the activated SHP2 enzyme solution to the wells of a 384-well plate.
 b. Add the serially diluted JAB-3068 or DMSO (as a control) to the respective wells. The final DMSO concentration should be 0.5% (v/v). c. Incubate the plate for a specified period. d. Initiate the reaction by adding the DiFMUP substrate.
- Data Acquisition: Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **JAB-3068** relative to the DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.





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Workflow for determining the IC₅₀ of **JAB-3068** against SHP2.

Cell Proliferation Assay (KYSE-520)



Objective: To evaluate the effect of **JAB-3068** on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line.

Materials:

- KYSE-520 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- JAB-3068 (dissolved in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well cell culture plates
- Luminometer

Procedure:

- Cell Seeding: Seed KYSE-520 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of JAB-3068 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence signal, which is proportional to the number of viable cells.
- Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using a non-linear regression model.

Clinical Development

JAB-3068 has been investigated in several clinical trials for the treatment of advanced solid tumors. A first-in-human, Phase 1/2a open-label, multi-center study was conducted to evaluate



its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The development of **JAB-3068** was later discontinued in favor of a second-generation SHP2 inhibitor, JAB-3312, which demonstrated better efficacy and safety profiles.

Conclusion

JAB-3068 is a well-characterized, potent allosteric inhibitor of SHP2 with demonstrated antitumor activity. While its clinical development has been discontinued, the data and methodologies associated with this compound remain valuable for the broader field of SHP2 inhibitor research and the development of novel cancer therapeutics targeting the RAS-MAPK pathway. This technical guide provides a foundational resource for researchers in this area.

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